2-(3-Bromophenyl)-1-(3,4-dichlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one
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Overview
Description
2-(3-Bromophenyl)-1-(3,4-dichlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one is a useful research compound. Its molecular formula is C22H18BrCl2NO and its molecular weight is 463.2. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound 2-(3-Bromophenyl)-1-(3,4-dichlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one is related to a class of compounds that have been studied for various chemical properties and synthesis methods. For example, research on similar bromophenyl and chlorophenyl compounds has led to insights into their structural characteristics and potential for forming dimers via intermolecular hydrogen bonds, showcasing their relevance in crystallography and molecular design (Yamin & Mardi, 2003).
Antifungal and Antimicrobial Activities
Compounds with halogenated phenyl groups have been investigated for their antifungal and antimicrobial properties. For instance, 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones exhibit broad-spectrum in vitro activity against pathogenic yeasts and molds, highlighting their potential as novel antifungal agents (Buchta et al., 2004).
Inhibitory Properties on Enzymes
The inhibitory effect of bromophenol derivatives on human cytosolic carbonic anhydrase II highlights the potential therapeutic applications of these compounds in treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Synthetic Applications
Synthesis and characterization of compounds with similar structural features have contributed to the development of new materials and catalysts for polymerization, showcasing the versatility and applicability of these compounds in materials science (Schmid et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(3-bromophenyl)-1-(3,4-dichlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrCl2NO/c1-22(2)11-20-16(21(27)12-22)10-19(13-4-3-5-14(23)8-13)26(20)15-6-7-17(24)18(25)9-15/h3-10H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCKDNVAAQPUGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CC(=C(C=C3)Cl)Cl)C4=CC(=CC=C4)Br)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrCl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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